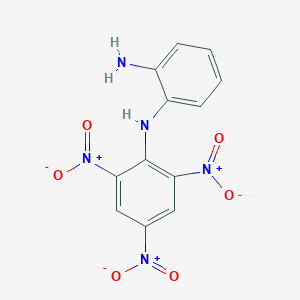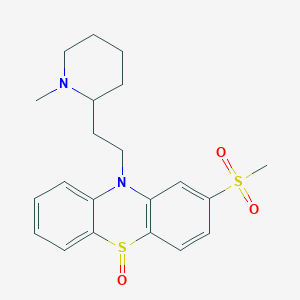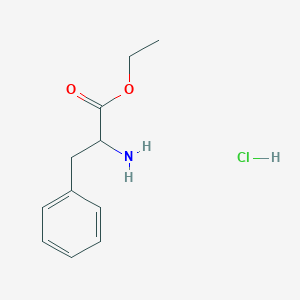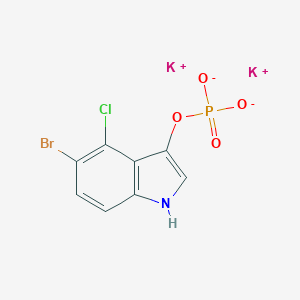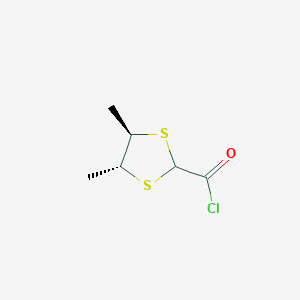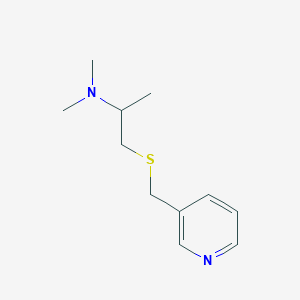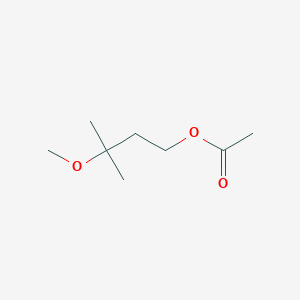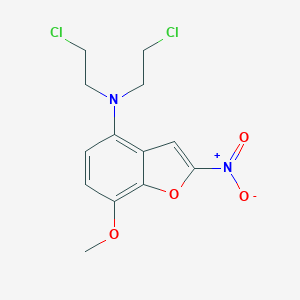
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain. In
Wirkmechanismus
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- involves the formation of DNA crosslinks, which prevent cancer cells from replicating and ultimately lead to cell death. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- include DNA damage, inhibition of DNA replication, and induction of apoptosis in cancer cells. It has also been shown to have some toxic effects on normal cells, particularly those in the bone marrow and gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- in lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. It is also effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, it has some toxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-. One area of focus is the development of new formulations that can increase its efficacy and reduce its toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents to increase their efficacy. Additionally, there is interest in studying the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is ongoing research into the mechanism of action of this compound and its potential use in other types of cancer.
Synthesemethoden
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- can be achieved through a multi-step process starting with the reaction of 2-nitroanisole with thionyl chloride to form 2-chloro-5-nitroanisole. This compound is then reacted with 4-bromo-2-butanone in the presence of sodium hydride to form 2-(4-methoxyphenyl)-4-buten-2-ol. The final step involves the reaction of this compound with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate to form 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-.
Wissenschaftliche Forschungsanwendungen
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. It is particularly effective against brain tumors due to its ability to cross the blood-brain barrier. It has also been studied for its potential use in combination with other chemotherapeutic agents to increase their efficacy.
Eigenschaften
CAS-Nummer |
109143-20-6 |
|---|---|
Produktname |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- |
Molekularformel |
C13H14Cl2N2O4 |
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)9-8-12(17(18)19)21-13(9)11/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
YVTVKGADNTVFRY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
109143-20-6 |
Synonyme |
4-(BIS(2-CHLOROETHYL)AMINO)-7-METHOXY-2-NITROBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



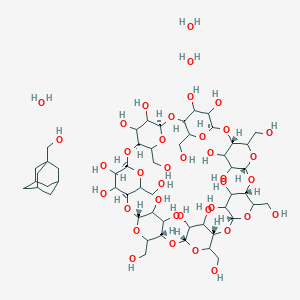
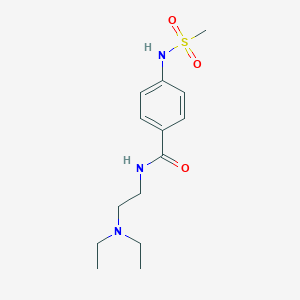
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
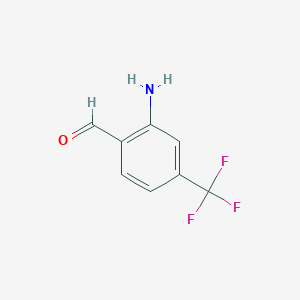
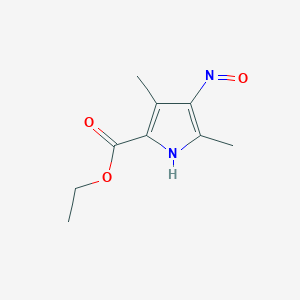
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
